4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)butan-1-amine
Description
4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)butan-1-amine (CAS No. 642092-90-8) is a sulfur- and nitrogen-containing organic compound with the molecular formula C₇H₁₄N₂S₂ and a molecular weight of 190.33 g/mol . The molecule features a butan-1-amine backbone linked to a 4,5-dihydro-1,3-thiazole ring via a sulfanyl (-S-) group.
Properties
Molecular Formula |
C7H14N2S2 |
|---|---|
Molecular Weight |
190.3 g/mol |
IUPAC Name |
4-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)butan-1-amine |
InChI |
InChI=1S/C7H14N2S2/c8-3-1-2-5-10-7-9-4-6-11-7/h1-6,8H2 |
InChI Key |
PWOVTHKQOOPQSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N1)SCCCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)butan-1-amine typically involves the reaction of 1,4-butane sultone with imidazolidine-2-thione in acetonitrile under reflux conditions . This reaction yields the desired compound along with other by-products, which can be separated and purified using standard laboratory techniques such as chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)butan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Medicine: Thiazole derivatives are known for their medicinal properties, and this compound is investigated for its potential therapeutic applications.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)butan-1-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations :
Heterocyclic Diversity : The original compound’s dihydrothiazole ring is partially saturated, contrasting with the aromatic heterocycles (furan, imidazopyridine, benzimidazole, tetrazole) in analogues. Saturation may enhance conformational flexibility but reduce aromatic stabilization .
Oxidation State : Sulfanyl (-S-) derivatives (e.g., 2a–2d) generally exhibit higher synthetic yields (70–71%) compared to sulfinyl (-SO-) derivatives (47–77%) and sulfonyl (-SO₂-) derivatives (64%) .
Physical States : Sulfanyl and sulfinyl derivatives are predominantly oily, while sulfonyl derivatives (e.g., 7a) and certain sulfanyl analogues (e.g., 2c) form solids, suggesting differences in intermolecular interactions .
Electronic and Functional Implications
- Thiazole vs. Other Heterocycles : The dihydrothiazole’s sulfur and nitrogen atoms may confer distinct electronic properties compared to oxygen-containing furan (2a) or nitrogen-rich tetrazole (2d). This could influence hydrogen bonding, lipophilicity, and biological target interactions.
- Sulfanyl vs. The sulfonyl group in 7a, for example, might enhance aqueous solubility compared to its sulfanyl counterpart .
Biological Activity
4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)butan-1-amine, also known as 4-((4,5-dihydrothiazol-2-yl)thio)butan-1-amine hydrochloride, is a compound featuring a thiazole ring and an amine functional group. Its unique structure suggests potential biological activities that are of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, interactions with biomolecules, and potential therapeutic applications.
The biological activity of 4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)butan-1-amine is primarily attributed to its interaction with various enzymes and proteins involved in metabolic pathways. It has been shown to interact with:
- Cysteine Desulfurase : This enzyme is crucial for sulfur metabolism and the modulation of sulfur-containing amino acids.
- Cytochrome P450 Enzymes : These enzymes are involved in the biotransformation and elimination of the compound, influencing its metabolic stability and activity.
Biological Activity Overview
The compound exhibits a range of biological activities that can be categorized as follows:
1. Antimicrobial Activity
Research indicates that thiazole-containing compounds often exhibit antimicrobial properties. The thiazole moiety is known to enhance the antibacterial activity against various pathogens. For instance, studies have shown that related thiazole derivatives possess significant antibacterial effects comparable to standard antibiotics .
2. Antitumor Activity
Thiazole derivatives have been explored for their anticancer properties. The structural features of 4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)butan-1-amine suggest potential efficacy against cancer cell lines. Structure-activity relationship (SAR) studies indicate that modifications to the thiazole ring can enhance cytotoxicity against specific cancer types .
3. Enzyme Inhibition
The compound's ability to inhibit certain enzymes could position it as a candidate for treating conditions like Alzheimer’s disease by inhibiting acetylcholinesterase (AChE), similar to other thiazole derivatives which have shown promising AChE inhibitory activity .
Case Studies and Research Findings
Several studies have investigated the biological activities associated with thiazole derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
